molecular formula C18H17ClN6OS B287736 5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile

5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B287736
M. Wt: 400.9 g/mol
InChI Key: BPCRRMPKURNXHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile, also known as CPI-444, is a small molecule inhibitor of adenosine A2A receptor. It has been identified as a potential immunotherapy drug for cancer treatment due to its ability to enhance anti-tumor immune responses.

Mechanism of Action

5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile works by blocking the adenosine A2A receptor, which is expressed on various immune cells, including T cells, dendritic cells, and myeloid-derived suppressor cells. Adenosine binding to the A2A receptor inhibits T cell activation and proliferation, leading to immune suppression and tumor growth. By blocking the A2A receptor, 5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile enhances T cell activation and proliferation, leading to increased anti-tumor immune response.
Biochemical and Physiological Effects
5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has been found to induce a dose-dependent increase in T cell activation and proliferation in vitro. In vivo studies have shown that 5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile treatment leads to a significant reduction in tumor growth and increased survival in mouse models of cancer. 5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has also been found to reduce the number of myeloid-derived suppressor cells, which are known to inhibit T cell function.

Advantages and Limitations for Lab Experiments

5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, one limitation of 5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile is its relatively low potency compared to other adenosine receptor antagonists. This may require higher concentrations of 5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile to achieve the desired biological effects, which could impact the interpretation of experimental results.

Future Directions

There are several future directions for the research on 5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile. One potential direction is to investigate the use of 5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile in combination with other immunotherapeutic agents, such as checkpoint inhibitors and CAR-T cell therapy, to further enhance the anti-tumor immune response. Another direction is to explore the potential use of 5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile in other diseases, such as autoimmune disorders and infectious diseases, where immune suppression plays a role in disease pathogenesis. Finally, further studies are needed to optimize the dosing and administration of 5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile to maximize its therapeutic potential.

Synthesis Methods

The synthesis of 5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile involves a multi-step process that includes the reaction of 4-chloro-3,5-dimethylphenol with methylthioacetic acid, followed by the coupling of the resulting intermediate with 6-bromo-2-(methylthio)pyrimidin-4-amine. The final product is obtained by reacting the intermediate with 5-amino-3-methyl-1H-pyrazole-4-carbonitrile. The overall yield of the synthesis is 22%, and the purity of the final product is >99%.

Scientific Research Applications

5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has been extensively studied in preclinical and clinical trials for its potential use in cancer immunotherapy. It has been shown to enhance the anti-tumor immune response by blocking the adenosine A2A receptor, which is known to inhibit T cell activation and proliferation. 5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile has also been found to synergize with other immunotherapeutic agents, such as anti-PD-1 and anti-CTLA-4 antibodies, to further enhance the anti-tumor immune response.

properties

Product Name

5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile

Molecular Formula

C18H17ClN6OS

Molecular Weight

400.9 g/mol

IUPAC Name

5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]-3-methylpyrazole-4-carbonitrile

InChI

InChI=1S/C18H17ClN6OS/c1-9-5-12(6-10(2)16(9)19)26-15-7-14(22-18(23-15)27-4)25-17(21)13(8-20)11(3)24-25/h5-7H,21H2,1-4H3

InChI Key

BPCRRMPKURNXHD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1Cl)C)OC2=NC(=NC(=C2)N3C(=C(C(=N3)C)C#N)N)SC

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2=NC(=NC(=C2)N3C(=C(C(=N3)C)C#N)N)SC

Origin of Product

United States

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